molecular formula C20H20ClNO3 B020027 (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 103321-53-5

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B020027
M. Wt: 357.8 g/mol
InChI Key: OJVUGYYHLWTNDI-SFHVURJKSA-N
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Description

    • This compound is a part of the fluorenyl group of chemicals, known for their applications in various chemical syntheses and reactions.
  • Synthesis Analysis

    • Babu and Kantharaju (2005) described an efficient synthesis method for fluorenyl carbamates, which are crystalline solids characterized by IR, NMR, and mass spectrometry (Babu & Kantharaju, 2005).
  • Molecular Structure Analysis

    • Yamada, Hashizume, and Shimizu (2008) studied the molecular structure of a similar fluorenyl compound, noting specific torsion angles and orientations in the molecule (Yamada, Hashizume & Shimizu, 2008).
  • Chemical Reactions and Properties

    • Roussel et al. (1998) reported on the chromatographic resolution of fluorenyl derivatives, showing how different properties of the fluorenyl group can affect chemical separations (Roussel et al., 1998).
  • Physical Properties Analysis

    • Paz and Sardina (1993) reported on the synthesis and physical properties of a fluorenyl derivative, highlighting the stability and reactivity of these compounds (Paz & Sardina, 1993).
  • Chemical Properties Analysis

    • Keller et al. (1987) noted the formation of fluorenylmethoxycarbonylpyroglutamate as a side product in derivatization, indicating the chemical reactivity of fluorenyl compounds (Keller et al., 1987).
    • Raje, Bhat, and Samant (2005) described a one-pot synthesis method for (3-oxobutanyl)carbamates, showing the versatility of fluorenyl derivatives in chemical syntheses (Raje, Bhat & Samant, 2005).

Scientific Research Applications

  • Synthesis of Dipeptidyl Ureas

    Babu and Kantharaju (2005) discussed the use of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates as building blocks in the synthesis of dipeptidyl urea esters and acids (Babu & Kantharaju, 2005).

  • Structural Analysis

    Yamada, Hashizume, and Shimizu (2008) found that the compound exhibits torsion angles differing from typical Fmoc-protected amino acids, indicating unique structural properties (Yamada, Hashizume, & Shimizu, 2008).

  • LED Emission Tuning

    Cho et al. (2010) utilized a derivative of this compound in polymer light-emitting diodes (LEDs) to manipulate the triplet energy level of the Ir(III) complex for tuning emission spectra (Cho et al., 2010).

  • Protecting Group for Amines

    Mora (2003) described the use of the compound as a reagent to introduce the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines (Mora, 2003).

  • Crystal Structure Analysis

    In another study by Yamada et al. (2008), the crystal structure of the compound showed two intermolecular hydrogen bonds, providing insights into its molecular interactions (Yamada et al., 2008).

  • Fluorescence Sensing

    Qian et al. (2019) reported that poly(9-methyl-9H-carbazol-3-amine), a related compound, exhibits excellent fluorescence properties for detecting acids and amines (Qian, Zhang, Liu, & Xia, 2019).

  • Blue Fluorescence in Star-Burst Derivatives

    Gao Xi-cun (2010) found that star-burst carbazol derivatives, related to the chemical , exhibit blue fluorescence and are effective hole transport materials (Gao Xi-cun, 2010).

  • Carbocation Studies

    Mladenova et al. (2001) explored the transformation of a substituted fluorenyl cation into a diphenyl methyl cation, providing insight into intramolecular shifts (Mladenova et al., 2001).

  • Synthetic Cannabinoid Research

    McLaughlin et al. (2016) characterized a 'research chemical' with a structure related to the compound, used in synthetic cannabinoid research (McLaughlin et al., 2016).

  • Polypropylene Elastomer Synthesis

    Nedorezova et al. (2005) discussed the use of a related ligand in the synthesis of elastomeric polypropylene (Nedorezova et al., 2005).

  • Oligothiophene Derivatives

    Lukes et al. (2007) synthesized oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores, showing broad band absorption and fluorescence spectra (Lukes et al., 2007).

Safety And Hazards

Carbamates can be toxic if ingested, inhaled, or absorbed through the skin. They can also cause eye and skin irritation .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVUGYYHLWTNDI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448232
Record name (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

CAS RN

103321-53-5
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Shalayel - 2018 - theses.hal.science
Life emerged on Earth probably about 3.8 billion years ago, on a planet that was largely covered by water. This work focuses on the prebiotic synthesis of peptides, especially thiol-rich …
Number of citations: 6 theses.hal.science
I Shalayel - 2018 - theses.fr
La vie a émergé sur Terre il y a probablement 3, 8 milliards d'années, sur une planète largement recouverte d'eau. Ce travail porte sur la synthèse prébiotique de peptides, en …
Number of citations: 0 www.theses.fr

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